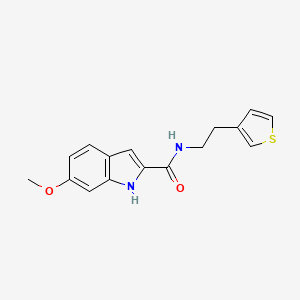
6-methoxy-N-(2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-N-(2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide, also known as 6-MeO-THC-O-acetate, is a synthetic cannabinoid that is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive compound found in cannabis. This compound has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Chemical Synthesis and Structure Elucidation : Research on similar compounds, such as thiazolylindoles and benzimidazoles, has revealed their significance in the discovery of new materials with potential cannabinoid receptor activity. These findings are critical in the forensic science domain, especially in the identification and analysis of novel psychoactive substances. The work by Westphal et al. (2015) on thiazolylindoles exemplifies the process of chemical synthesis, structure elucidation, and the application of mass spectrometric (MS), infrared (IR) spectroscopic, and nuclear magnetic resonance (NMR) spectroscopic techniques for novel compound identification Westphal, F., Sönnichsen, F., Knecht, S., Auwärter, V., & Huppertz, L. (2015). Forensic science international.
Pharmacological Potential : The synthesis of pharmacologically active indoles, as demonstrated by Hishmat et al. (1999), involves the creation of compounds with anti-inflammatory, ulcerogenic, and antispasmodic activities. This research underscores the diverse pharmacological applications of indole derivatives, highlighting their potential in developing new therapeutic agents Hishmat, O., Ebeid, M., Nakkady, S., Fathy, M., & Mahmoud, S. (1999). Bollettino chimico farmaceutico.
Material Science Applications : The electropolymerization of thieno[3,2-b]indoles, including derivatives with methoxy groups, represents a frontier in material science for creating new conducting materials. The research by Mezlova et al. (2005) explores the synthesis of polymer films with potential applications in electronics and nanotechnology, offering insights into the material's electrochemical and physicochemical properties Mezlova, M., Aaron, J., Svoboda, J., Adenier, A., Maurel, F., & Chane-Ching, K. (2005). Journal of Electroanalytical Chemistry.
Antimicrobial and Antioxidant Properties : The exploration of 6-methoxytetrahydro-β-carbolines for their in vitro antioxidant and cytotoxicity properties by Goh et al. (2015) exemplifies the ongoing research into indole derivatives' potential health benefits. These compounds, derived from the Maillard reaction, show promise in developing new antioxidants with minimal cytotoxicity, indicating their relevance in food science and pharmacology Goh, T. B., Koh, R., Yam, M., Azhar, M. E., Mordi, M. N., & Mansor, S. M. (2015). Food chemistry.
Eigenschaften
IUPAC Name |
6-methoxy-N-(2-thiophen-3-ylethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-20-13-3-2-12-8-15(18-14(12)9-13)16(19)17-6-4-11-5-7-21-10-11/h2-3,5,7-10,18H,4,6H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGVZFVTNVDVOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-4-(3-thiophen-3-ylpyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2577780.png)
![Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate](/img/structure/B2577781.png)
![N-(Cyanomethyl)-2-[(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-YL)amino]acetamide](/img/structure/B2577785.png)
![9-Methyl-6-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]purine](/img/structure/B2577786.png)
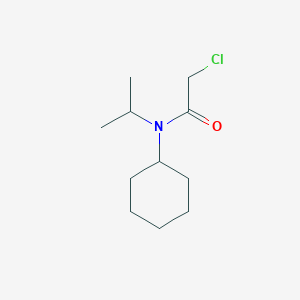

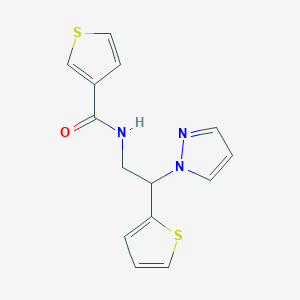
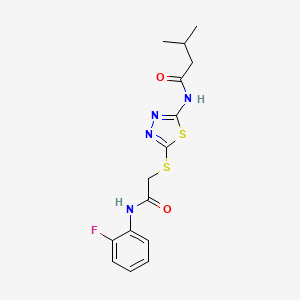

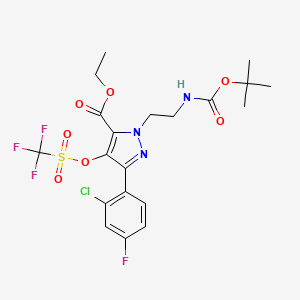


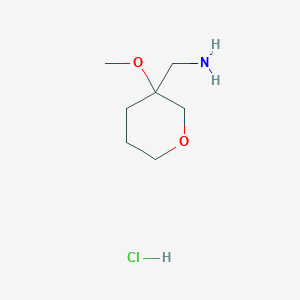
![1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2577802.png)